molecular formula C16H13NOS B11499752 3-Benzothiazol-2-yl-1-phenyl-propan-1-one

3-Benzothiazol-2-yl-1-phenyl-propan-1-one

Cat. No.: B11499752
M. Wt: 267.3 g/mol
InChI Key: KJZDZSKCFBHGIQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-phenyl-1-propanone typically involves the condensation of 2-aminobenzenethiol with an appropriate ketone or aldehyde. One common method is the reaction of 2-aminobenzenethiol with phenylacetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-phenyl-1-propanone involves its interaction with various molecular targets. In antibacterial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it targets specific enzymes and pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-1-phenyl-1-propanone is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzothiazole ring with a phenylpropanone moiety allows for versatile chemical modifications and a broad range of applications in medicinal chemistry .

Properties

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H13NOS/c18-14(12-6-2-1-3-7-12)10-11-16-17-13-8-4-5-9-15(13)19-16/h1-9H,10-11H2

InChI Key

KJZDZSKCFBHGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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